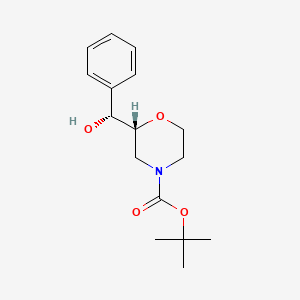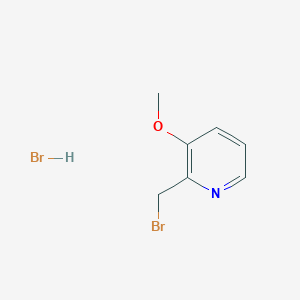
Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a fused bicyclic system, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine . Another approach involves the use of copper(II) salts to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, palladium catalysts, and halogenated derivatives. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
科学研究应用
Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a valuable tool for studying enzyme inhibition and receptor binding.
作用机制
The mechanism of action of imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
- Imidazo[1,2-a]pyridine-3-carboxamides
- Imidazo[1,2-a]pyrimidines
- Imidazo[1,5-a]pyridines
Uniqueness
Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- stands out due to its unique structural features and diverse biological activities. Compared to other similar compounds, it exhibits enhanced stability and selectivity in its interactions with molecular targets, making it a promising candidate for further research and development.
属性
CAS 编号 |
88965-06-4 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC 名称 |
3-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O2/c1-12-3-6-14(7-4-12)18-15(8-10-17(21)22)20-11-13(2)5-9-16(20)19-18/h3-7,9,11H,8,10H2,1-2H3,(H,21,22) |
InChI 键 |
UOROXKCDZAHOMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11840395.png)








![Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]-](/img/structure/B11840475.png)
![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11840479.png)

